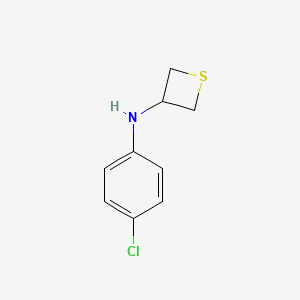

N-(4-chlorophenyl)thietan-3-amine

Description

Properties

Molecular Formula |

C9H10ClNS |

|---|---|

Molecular Weight |

199.70 g/mol |

IUPAC Name |

N-(4-chlorophenyl)thietan-3-amine |

InChI |

InChI=1S/C9H10ClNS/c10-7-1-3-8(4-2-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2 |

InChI Key |

DLHXZYSKTKPQJE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of N 4 Chlorophenyl Thietan 3 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For N-(4-chlorophenyl)thietan-3-amine, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons of the 4-chlorophenyl group are expected to appear as a pair of doublets (an AA'BB' system) in the range of δ 6.6–7.2 ppm chemicalbook.comrsc.orgchemicalbook.combeilstein-journals.org. The protons ortho to the chlorine atom would be deshielded compared to the protons ortho to the amine group. The single proton attached to the nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration. The protons on the four-membered thietane (B1214591) ring would reside in the aliphatic region. The methine proton (CH-N) at the C3 position is expected to be a multiplet around δ 3.5-4.5 ppm, shifted downfield by the adjacent nitrogen. The two methylene (CH₂) groups at the C2 and C4 positions would likely appear as complex multiplets between δ 2.5 and 3.5 ppm due to coupling with each other and the C3 proton.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show six unique carbon signals, corresponding to the molecular symmetry. The 4-chlorophenyl ring should produce four signals in the aromatic region (δ 115–150 ppm). These include the ipso-carbon attached to the nitrogen, the ipso-carbon attached to the chlorine, and the two pairs of equivalent ortho- and meta-carbons rsc.orgbeilstein-journals.org. The thietane ring is expected to show two signals in the aliphatic region: one for the C3 methine carbon (CH-N), anticipated around δ 50-60 ppm, and another for the equivalent C2 and C4 methylene carbons (CH₂-S), expected in the δ 30-40 ppm range.

2D NMR Spectroscopy: To unambiguously assign these signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methine and methylene protons within the thietane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, definitively linking the proton and carbon assignments for each part of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Carbon Assignment | Predicted δ (ppm) |

| Ar-H (ortho to NH) | 6.6 - 6.8 | Doublet | Ar-C (ipso-N) | 145 - 148 |

| Ar-H (ortho to Cl) | 7.0 - 7.2 | Doublet | Ar-C (ipso-Cl) | 125 - 130 |

| N-H | Variable | Broad Singlet | Ar-C (ortho to Cl) | 128 - 130 |

| CH-N (Thietane C3) | 3.5 - 4.5 | Multiplet | Ar-C (ortho to NH) | 115 - 120 |

| CH₂-S (Thietane C2, C4) | 2.5 - 3.5 | Multiplet | CH-N (Thietane C3) | 50 - 60 |

| CH₂-S (Thietane C2, C4) | 30 - 40 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. As a secondary amine, a single, weak to medium intensity N-H stretching band is expected in the region of 3350–3310 cm⁻¹ orgchemboulder.comwpmucdn.com. The C-N stretching vibration for an aromatic amine would likely appear as a strong band between 1335–1250 cm⁻¹ orgchemboulder.com.

The 4-chlorophenyl group would contribute several characteristic peaks. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aromatic C=C stretching vibrations cause a series of absorptions in the 1600–1450 cm⁻¹ region. The C-Cl stretch would be observed in the fingerprint region, typically between 800-600 cm⁻¹. The aliphatic C-H bonds of the thietane ring would produce stretching absorptions in the 2960–2850 cm⁻¹ range wpmucdn.com.

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak-Medium |

| Aromatic C-H Stretch | Aryl | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | Thietane | 2960 - 2850 | Medium |

| Aromatic C=C Stretch | Aryl | 1600 - 1450 | Medium-Strong |

| Aromatic C-N Stretch | Aryl-Amine | 1335 - 1250 | Strong |

| C-Cl Stretch | Aryl Halide | 800 - 600 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about a molecule's mass and its fragmentation patterns, aiding in structural confirmation. For this compound (C₁₀H₁₂ClNS), the molecular weight is approximately 213.73 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this peak would appear as a characteristic doublet: a more intense peak for the ³⁵Cl-containing ion (M⁺) at m/z ≈ 213 and a less intense peak for the ³⁷Cl-containing ion (M+2) at m/z ≈ 215, with a relative intensity ratio of approximately 3:1.

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. A primary and highly favorable fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This could lead to the loss of a C₂H₃S radical from the thietane ring, resulting in a prominent fragment ion. Another likely fragmentation involves the cleavage of the C-N bond, separating the 4-chlorophenyl moiety from the thietan-3-amine (B45257) part.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Predicted m/z | Ion Structure | Description |

|---|---|---|

| 213/215 | [C₁₀H₁₂³⁵ClNS]⁺ / [C₁₀H₁₂³⁷ClNS]⁺ | Molecular ion (M⁺) and isotope peak (M+2) |

| 126/128 | [C₆H₅³⁵ClN]⁺ / [C₆H₅³⁷ClN]⁺ | Loss of thietane ring |

| 111/113 | [C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ | 4-chlorophenyl cation |

| 87 | [C₄H₇NS]⁺ | Thietan-3-amine radical cation |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. Although a crystal structure for this compound is not publicly available, such an analysis would reveal key structural features.

The analysis would confirm the connectivity of the atoms and provide exact measurements for all bonds, such as the C-S, C-C, and C-N bonds within the thietane ring and the C-Cl bond on the phenyl ring. A critical piece of information would be the conformation of the four-membered thietane ring. Saturated four-membered rings like thietane are not planar but are typically puckered to relieve ring strain wikipedia.org. Crystallography would quantify the degree of this puckering.

Furthermore, the study would show the relative orientation of the 4-chlorophenyl ring with respect to the thietane ring. In the crystal lattice, intermolecular forces would be identified. Given the presence of the N-H group, it is highly probable that molecules would be linked via intermolecular hydrogen bonds, where the amine acts as a hydrogen bond donor. The crystal packing would show how these hydrogen-bonded networks and other van der Waals forces arrange the molecules in a repeating three-dimensional array researchgate.netnih.govresearchgate.netmdpi.com.

Computational Chemistry and Molecular Modeling of N 4 Chlorophenyl Thietan 3 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and predicting the reactivity of molecules. nih.govyoutube.comresearchgate.netyoutube.com These calculations provide a detailed picture of how electrons are distributed within a molecule, which is fundamental to its chemical behavior.

For N-(4-chlorophenyl)thietan-3-amine, DFT calculations would typically be employed to determine a variety of electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

The MEP map would highlight the electron-rich and electron-poor regions of the molecule. In this compound, the nitrogen and sulfur atoms are expected to be electron-rich centers, while the hydrogen atoms of the amine group and the aromatic ring would be electron-poor. This information is vital for predicting how the molecule might interact with other molecules or a biological receptor.

Reactivity descriptors, such as global and local reactivity indices derived from DFT, can further pinpoint the most likely sites for electrophilic and nucleophilic attack. For instance, in a related compound, 3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, DFT calculations were used to confirm its structure by comparing calculated and experimental NMR spectra. researchgate.net Similar approaches could be applied to this compound to predict its spectroscopic characteristics and reactive sites.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates potential for electron donation |

| LUMO Energy | Relatively Low | Indicates potential for electron acceptance |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability |

| Molecular Electrostatic Potential | Negative potential around N and S atoms; Positive potential around NH and aromatic CH | Predicts sites for intermolecular interactions |

Note: The values in this table are qualitative predictions based on the general electronic properties of similar functional groups and have not been derived from specific calculations on this compound.

Conformational Analysis of the Thietane (B1214591) Ring System

The substituents on the thietane ring have a significant influence on its puckering and flexibility. In this compound, the N-(4-chlorophenyl)amino group at the 3-position is expected to have a profound effect on the ring's preferred conformation.

Computational studies on substituted thietanes would typically involve scanning the potential energy surface as a function of the ring puckering coordinate. This would reveal the most stable conformations and the energy barriers between them. The presence of a bulky substituent like the 4-chlorophenylamino group can favor a particular puckered conformation to minimize steric strain. The flexibility of the ring can also be assessed by calculating the vibrational frequencies associated with the ring puckering modes.

Studies on similar N-aryl compounds have shown that the rotation around the C-N bond is subject to steric and electronic effects. researchgate.netdtic.milaps.org For this compound, a torsional angle scan would be performed to identify the lowest energy conformations. It is likely that the molecule adopts a conformation where the bulky 4-chlorophenyl group is positioned to minimize steric clashes with the thietane ring. The interplay between the puckering of the thietane ring and the rotation around the C-N bond would be a key focus of such a study. In diphenylamine, for instance, the most stable conformation is a twisted one, with reported torsional angles varying between 26° and 35°. researchgate.net

Table 2: Key Conformational Parameters for Analysis in this compound

| Parameter | Description | Expected Influence |

| Thietane Ring Puckering Angle | The angle of deviation of the ring atoms from a mean plane. | Influenced by the steric bulk of the N-(4-chlorophenyl)amino substituent. |

| C-N-C-C Torsional Angle | The dihedral angle defining the rotation of the 4-chlorophenyl group around the C-N bond. | Determines the spatial orientation of the aromatic ring relative to the thietane moiety. |

Note: This table outlines the critical parameters for a conformational analysis, with expected influences based on general principles of stereochemistry.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

While no specific biological target for this compound has been reported, molecular docking simulations could be hypothetically performed against a range of potential protein targets. The process would involve generating a three-dimensional model of the ligand (this compound) and docking it into the binding site of a receptor.

A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). The docking results would provide a ranked list of possible binding poses, with the lowest energy pose being the most likely. These poses would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein. For example, in a study of a different 3-amino-1-(4-chlorophenyl) derivative, docking simulations showed the formation of a strong hydrogen bond between the amino group and an alanine (B10760859) residue in the active site of the target protein. mdpi.com

The insights gained from molecular docking simulations can guide the rational design of analogues with improved binding affinity or other desirable properties. By understanding the key interactions between this compound and a hypothetical target, medicinal chemists can propose modifications to the molecule.

For instance, if the docking results indicate that the 4-chlorophenyl group fits into a hydrophobic pocket, analogues with different substituents on the phenyl ring could be designed to optimize this interaction. Similarly, if the amine or thietane sulfur participates in a crucial hydrogen bond, modifications that enhance this interaction could be explored. This iterative process of computational prediction and synthetic modification is a cornerstone of modern drug discovery.

Table 3: Hypothetical Docking Simulation Output for this compound

| Parameter | Hypothetical Value/Observation | Implication for Analogue Design |

| Binding Energy | -7.5 kcal/mol | A good starting point for optimization. |

| Key Interactions | Hydrogen bond from NH to a backbone carbonyl; Hydrophobic interaction of the chlorophenyl group. | Introduce hydrogen bond acceptors/donors; Modify phenyl substituents to enhance hydrophobicity. |

| Unoccupied Pockets | A small void near the thietane ring. | Explore substitution on the thietane ring to fill the pocket and increase affinity. |

Note: The data in this table is purely hypothetical and serves to illustrate the type of information that would be obtained from a molecular docking study.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

As of the latest available research, specific studies detailing molecular dynamics (MD) simulations for this compound are not present in publicly accessible scientific literature. MD simulations are a powerful computational method used to understand the dynamic behavior of molecules over time and to analyze the influence of the surrounding environment, such as different solvents, on their structural stability and conformational preferences.

While MD simulations have been extensively used to study various amine-containing compounds and heterocyclic systems, research focusing explicitly on this compound has not been published. Such a study would theoretically provide valuable insights into:

Conformational Analysis: Identifying the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them. This would involve analyzing the puckering of the thietane ring and the orientation of the N-(4-chlorophenyl) group.

Solvent Effects: Simulating the compound in various solvents (e.g., water, methanol, dimethyl sulfoxide) to observe how solvent molecules arrange around the solute and how these interactions affect its structure and dynamics. Key parameters like the radial distribution function would be calculated to quantify these interactions.

Hydrogen Bonding: Characterizing the potential for intra- and intermolecular hydrogen bonds involving the amine group and how these are influenced by the solvent environment.

Without dedicated research, it is not possible to present specific data tables or detailed findings on the dynamic behavior and solvent effects for this compound. The generation of such scientifically accurate data would require conducting novel and rigorous molecular dynamics simulation studies on this specific compound.

In Vitro Biological Activity and Mechanistic Investigations of N 4 Chlorophenyl Thietan 3 Amine Analogues

Evaluation of Antiproliferative and Anticancer Activity

Derivatives of N-(4-chlorophenyl)thietan-3-amine have shown promise as antiproliferative and anticancer agents in various studies.

Cell-Based Assays (e.g., MTT, Cell Viability)

The antiproliferative effects of this compound analogues have been evaluated using cell-based assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.govnih.govmdpi.com

For instance, a series of novel S-triazine dipeptide derivatives were synthesized and their antiproliferative activity was assessed against different cancer cell lines. mdpi.com All the synthesized compounds demonstrated an antiproliferative effect against the MCF-7 breast cancer cell line. mdpi.com Their activity was slightly lower against the triple-negative breast cancer cell line, MDA-MB-231, and only some were active against the HCT-116 colon cancer cell line. mdpi.com

Similarly, a novel thiosemicarbazone derivative, C4, was identified as a promising anticancer compound through an MTT viability assay across a panel of cancer cell lines, with the most potent activity observed against colon cancer cells. nih.gov The study showed that C4 inhibited the viability of various cancer cells, including HepG2, MCF7, and HT-29, in a concentration-dependent manner. nih.gov

Another study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which share structural similarities with the core scaffold, also utilized the MTT test to evaluate their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.comnih.gov The results indicated that these compounds exhibited varying degrees of cytotoxicity and antiproliferative effects, with some showing high selectivity towards cancer cells. mdpi.com

The table below summarizes the antiproliferative activity of selected this compound analogues and related compounds against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | Key Findings | Reference |

| S-Triazine Dipeptide Derivatives | MCF-7, MDA-MB-231, HCT-116 | MTT | Showed antiproliferative effects, particularly against MCF-7 cells. | mdpi.com |

| Thiosemicarbazone Derivative (C4) | HepG2, MCF7, HT-29, SW620 | MTT | Promising anticancer activity, most potent against colon cancer cells. | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidines | MCF-7, MDA-MB-231 | MTT | Exhibited antiproliferative activity with selectivity for cancer cells. | mdpi.comnih.gov |

| N-(1,3,4-Thiadiazol-2-yl)benzamides | MCF-7, SK-BR-3, A549, H1975 | In vitro assay | Strong cytotoxicity in all tested cancer cell lines. | mdpi.com |

Potential Molecular Targets and Pathways

Research into the mechanisms of action of these compounds has identified several potential molecular targets and signaling pathways involved in their anticancer effects.

One key pathway implicated is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival and is often deregulated in various human cancers. researchgate.net For example, a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were found to inhibit breast cancer by targeting the PI3K/Akt/mTOR and Hedgehog signaling pathways. researchgate.net Mechanistic studies revealed that a lead compound from this series markedly decreased the expression of p-EGFR and p-PI3K, suggesting interference with the EGFR-PI3K signaling pathway. researchgate.net

In another study, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their kinase inhibitory potential. nih.gov One compound, 4j, was identified as an inhibitor of AKT2/PKBβ, a kinase whose aberrant signaling is common in many cancers, including glioma. nih.gov This compound was shown to inhibit the 3D neurosphere formation in primary patient-derived glioma stem cells and exhibited potent activity against glioblastoma cell lines. nih.gov

Furthermore, some 1,3,4-thiadiazole (B1197879) derivatives have been reported as EGFR/HER-2 dual target inhibitors for the treatment of breast and lung cancer. mdpi.com These findings highlight the diverse molecular mechanisms through which this compound analogues can exert their antiproliferative effects.

Antiviral Activity Studies

Analogues of this compound have also been investigated for their potential as antiviral agents, with notable activity against the Hepatitis B virus.

Hepatitis B Virus (HBV) Inhibition

Several studies have demonstrated the anti-HBV activity of N-phenylbenzamide derivatives, which are structurally related to this compound. One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), was found to be a potent inhibitor of both wild-type and drug-resistant HBV. nih.govnih.govdovepress.com

In vitro studies showed that IMB-0523 had a higher anti-HBV activity (IC50: 1.99 µM for wild-type HBV and 3.30 µM for drug-resistant HBV) compared to the established anti-HBV drug, lamivudine (B182088) (3TC). nih.govnih.govdovepress.com This suggests that these compounds could be effective against HBV strains that have developed resistance to current therapies.

The table below presents the in vitro anti-HBV activity of IMB-0523 compared to lamivudine.

| Compound | Virus Strain | IC50 (µM) | Reference |

| IMB-0523 | Wild-type HBV | 1.99 | nih.govnih.gov |

| IMB-0523 | Drug-resistant HBV | 3.30 | nih.govnih.gov |

| Lamivudine (3TC) | Wild-type HBV | 7.37 | nih.govnih.gov |

| Lamivudine (3TC) | Drug-resistant HBV | >440 | nih.govnih.gov |

Mechanisms Involving Host Factor Modulation (e.g., APOBEC3G)

The antiviral mechanism of these N-phenylbenzamide derivatives appears to involve the modulation of host factors, specifically the upregulation of Apolipoprotein B mRNA Editing Enzyme, Catalytic Subunit 3G (APOBEC3G or A3G). nih.govnih.govdovepress.com A3G is a cytidine (B196190) deaminase that is known to inhibit the replication of various viruses, including HBV. nih.gov

Previous reports have shown that N-phenylbenzamide derivatives exert broad-spectrum antiviral effects against HIV-1, HCV, and EV71 by increasing intracellular levels of A3G. nih.govnih.gov The study on IMB-0523 suggested that its anti-HBV effect may also be due to an increased level of intracellular A3G. nih.govnih.govdovepress.com This distinct mechanism of action offers a potential therapeutic approach for drug-resistant HBV, as it differs from the mechanisms of current anti-HBV drugs like nucleos(t)ide analogues. nih.govdovepress.com

Antimicrobial Activity against Bacterial and Fungal Strains

In addition to their antiproliferative and antiviral properties, analogues of this compound have been evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.

A variety of heterocyclic compounds incorporating the N-(4-chlorophenyl) moiety have demonstrated promising antimicrobial profiles. For example, a series of 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their corresponding thiazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.net One of the thiazolidin-4-one derivatives, compound 4a, showed promising antibacterial activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. researchgate.net

In terms of antifungal activity, another derivative, 3c, and a thiazolidin-4-one, 4b, exhibited promising activity against Aspergillus flavus, while compounds 3a and 4a showed maximum zone of inhibition against Aspergillus niger. researchgate.net

Another study focused on 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, which demonstrated strong antimicrobial activity against both Gram-positive (S. aureus, B. subtilis, S. epidermidis) and Gram-negative (E. cloacae, E. coli, S. typhimurium) bacteria, with inhibition zones ranging from 22–26 mm. mdpi.com The compound also showed inhibitory effects against the fungi A. fumigatus, A. flavus, and C. albicans. mdpi.com

The table below summarizes the antimicrobial activity of selected N-(4-chlorophenyl) analogue derivatives.

| Compound/Derivative Series | Target Organisms | Key Findings | Reference |

| 4-(4-chlorophenyl)-thiazol-2-amines and thiazolidin-4-ones | B. subtilis, E. coli, S. aureus, A. flavus, A. niger | Promising antibacterial and antifungal activity. | researchgate.net |

| 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | Gram-positive and Gram-negative bacteria, A. fumigatus, A. flavus, C. albicans | Strong antimicrobial activity with significant inhibition zones. | mdpi.com |

| N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine | Gram-positive and Gram-negative bacteria | In vitro antibacterial activity against various strains. | nih.gov |

| (2-Methoxy/2-Amino)-6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile | Gram-positive and Gram-negative bacteria, and fungi | Assayed for antimicrobial activity. | researchgate.net |

| N-benzhydrylpiperidin-4-amine derivatives | B. subtilis, E. coli, K. pneumoniae, S. aureus, A. niger, A. flavus | Significant anti-bacterial and anti-fungal activities. | researchgate.net |

Gram-Positive and Gram-Negative Bacterial Assays on Related Structures

Research into other heterocyclic compounds containing a 4-chlorophenyl group has shown varied antibacterial potential. For instance, certain thiazole (B1198619) and pyrazole (B372694) derivatives incorporating a 4-chlorophenyl substituent have demonstrated activity against both Gram-positive and Gram-negative bacteria. However, the specific contribution of the thietan-3-amine (B45257) core to antibacterial activity in conjunction with the 4-chlorophenyl group has not been documented.

Antifungal Spectrum of Related Structures

Similarly, the antifungal properties of various heterocyclic compounds have been a subject of study. Analogues of other nitrogen- and sulfur-containing heterocycles have been screened against different fungal strains. The presence of a halogenated phenyl ring, such as the 4-chlorophenyl group, is a common feature in some antifungal agents. Nevertheless, specific data on the antifungal spectrum of this compound analogues is absent from the available literature.

Enzyme Inhibition and Receptor Binding Assays of Compounds with Similar Moieties

The 4-chlorophenylamino moiety is present in some compounds that have been evaluated for their enzyme inhibition and receptor binding capabilities. For example, certain kinase inhibitors feature this structural element. Additionally, various compounds with amine functionalities are known to interact with a wide array of receptors in the central nervous system. Without specific experimental data for this compound, any discussion of its potential interactions would be purely speculative.

Structure Activity Relationship Sar Studies and Molecular Design of N 4 Chlorophenyl Thietan 3 Amine Derivatives

Impact of Thietane (B1214591) Ring Modifications on Biological Activity

The thietane ring, a central feature of N-(4-chlorophenyl)thietan-3-amine, is a key target for structural modifications to modulate biological activity. nih.govdntb.gov.ua Its unique strained ring system and the presence of a sulfur atom offer several avenues for chemical alteration.

Oxidation State of Sulfur (Sulfoxide, Sulfone)

The oxidation state of the sulfur atom within the thietane ring has a significant impact on the molecule's properties and, consequently, its biological activity. The thioether in the thietane ring can be oxidized to a sulfoxide (B87167) (a chiral center) or a sulfone. nih.gov This modification dramatically alters the polarity, hydrogen bonding capacity, and geometry of the molecule.

In a study on thietane-containing 2-(5-bromo-2,4-dihydro-3-oxo-1,2,4-triazolyl-4)acetate derivatives, the oxidation of the thietane sulfur to a sulfone was investigated for its effect on antiplatelet activity. nih.gov The unoxidized thietanyl derivative (Acid III) and its potassium salt (Va) demonstrated statistically significant antiplatelet effects in an ADP-induced platelet aggregation test. nih.gov However, upon oxidation to the corresponding sulfone (Acid IV), the antiplatelet effect slightly decreased. nih.gov This suggests that for this particular scaffold and biological target, the thioether form is more favorable for activity than the sulfone.

The oxidation of thietanyl derivatives of various heterocyclic compounds, such as pyrimidine-2,4(1H,3H)-dione and nitrobenzimidazole, has also been explored. researchgate.net The resulting sulfoxides were obtained as mixtures of cis/trans isomers, with the diastereomeric ratio being influenced by the substituent at the 3-position of the thietane ring. researchgate.net This stereochemical aspect adds another layer of complexity to the SAR, as different isomers can exhibit distinct biological activities. The formation of sulfones from these derivatives was also achieved, and their spectral characteristics were analyzed. researchgate.net

The process of sulfur oxidation in biological systems, particularly the conversion of methionine to methionine sulfoxide, is a well-known phenomenon that can affect protein structure and function. nih.gov Similarly, in drug molecules, the oxidation of a thioether can alter its interaction with biological targets.

Table 1: Effect of Sulfur Oxidation on Antiplatelet Activity nih.gov

| Compound | Modification | Antiplatelet Effect (ADP-induced aggregation) |

| Acid III | Thietane | -14.3% (p ≤ 0.05) |

| Salt Va | Thietane | -11.5% (p ≤ 0.05) |

| Acid IV | Sulfone | -11.4% |

| Salt VIa | Sulfone | -9.4% |

Substitution Patterns on the Thietane Ring

The introduction of substituents onto the thietane ring is another strategy to explore the SAR of this compound derivatives. The position, size, and electronic nature of these substituents can influence the molecule's conformation, lipophilicity, and ability to interact with target proteins.

While direct SAR studies on substituted thietane rings of this compound are not extensively detailed in the provided context, the synthesis of various substituted thietanes for biological evaluation is a common practice. nih.govdntb.gov.ua For instance, methods for preparing 3-monosubstituted and 3,3-disubstituted thietanes are well-established. nih.gov The synthesis of 2,4-disubstituted thietane 1-oxides has also been reported, highlighting the accessibility of diverse substitution patterns. dntb.gov.ua

The biological activity of thietane derivatives can be significantly affected by such substitutions. For example, 2-propylthietane is a known mouse alarm pheromone. wikipedia.org This underscores the principle that even simple alkyl substituents on the thietane ring can confer potent and specific biological activities.

Role of the 4-Chlorophenyl Substituent in Modulating Activity

The 4-chlorophenyl group is a common substituent in bioactive molecules and plays a critical role in modulating the activity of this compound derivatives. Its electronic properties and steric bulk influence how the molecule binds to its biological target.

Positional Isomerism of Chlorine (e.g., 2-chlorophenyl, 3-chlorophenyl)

In a study of ketamine analogs, the position of the halogen on the phenyl ring was found to be a critical determinant of anesthetic and analgesic properties. While this study does not directly involve this compound, it provides a relevant example of how positional isomerism of a chloro substituent on a phenyl ring can impact biological activity. For instance, moving a fluorine atom from the ortho to the meta or para position on the phenyl ring of a ketamine analog resulted in significant changes in its binding affinity for various receptors.

Although specific data on the 2-chlorophenyl and 3-chlorophenyl isomers of this compound are not available in the provided search results, the principle of positional isomerism is a fundamental concept in SAR studies. It is highly probable that these isomers would exhibit different biological activity profiles compared to the 4-chloro derivative.

Effect of Halogenation on Electronic Properties and Binding

The 4-chlorophenyl group can participate in various non-covalent interactions, including hydrophobic interactions and halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom and a Lewis base, such as an oxygen or nitrogen atom, in a protein. The strength of this interaction can be influenced by the nature of the halogen and the electronic environment of the aromatic ring.

In a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen substituent on a fluorophenyl moiety was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org This highlights the critical role that halogens can play in molecular recognition and binding. The 4-chlorophenyl group has also been utilized as a protecting group for hydroxyl functions in chemical synthesis, underscoring its specific chemical reactivity and stability under certain conditions. researchgate.net

Modifications to the Amine Linker and Peripheral Substituents

The amine linker in this compound and any additional peripheral substituents are also important sites for modification in SAR studies. Altering the nature of the amine (primary, secondary, or tertiary), its stereochemistry, and the presence of other functional groups can significantly impact the molecule's biological activity.

In studies on benztropine (B127874) derivatives, which also feature a pharmacologically relevant amine, modifications to the amine and the introduction of peripheral substituents led to a range of binding affinities at dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov For example, N-demethylation of a tropane (B1204802) derivative resulted in a corresponding N-nor compound with a different biological profile. nih.gov

Furthermore, the introduction of peripheral substituents on a triindole platform was shown to influence the electronic properties and charge transport of the molecules. mdpi.com Electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like acetyl had distinct effects on the oxidation potentials and molecular orbital energies. mdpi.com This demonstrates that peripheral modifications can fine-tune the electronic characteristics of a molecule, which is often a key factor in its biological function.

While specific examples of modifications to the amine linker of this compound are not detailed in the provided results, the general principles of SAR suggest that such modifications would be a fruitful area of investigation for optimizing the activity of this class of compounds.

Bioisosteric Replacement Strategies for Thietane and Phenyl Moieties

In the rational design of analogs of this compound, bioisosteric replacement serves as a critical strategy to modulate physicochemical properties, improve pharmacokinetic profiles, and enhance target affinity. This approach involves the substitution of the thietane ring or the 4-chlorophenyl group with other chemical moieties that retain similar biological activity.

The thietane ring, a four-membered heterocycle containing a sulfur atom, is a relatively underexplored scaffold in medicinal chemistry compared to its oxygen-containing counterpart, the oxetane (B1205548) ring. researchgate.net Its unique strained ring system and electronic configuration present opportunities for novel molecular designs. researchgate.net Bioisosteric replacement of the thietane moiety can aim to alter metabolic stability, polarity, and hydrogen bonding capacity. For instance, the thietane sulfur can be oxidized to a sulfoxide or a sulfone, which would significantly increase polarity and hydrogen bond accepting ability. nih.gov

Studies on related structures suggest that other four-membered rings, such as oxetanes, could be considered as potential bioisosteres for the thietane ring. cardiff.ac.uk While oxetanes have gained more attention in medicinal chemistry for their ability to modulate properties like aqueous solubility and lipophilicity, thietanes offer a distinct set of steric and electronic features. researchgate.netnih.gov The choice between a thietane and an oxetane can therefore be a strategic decision in fine-tuning a molecule's properties.

The 4-chlorophenyl moiety is a common feature in many biologically active compounds. Its bioisosteric replacement is often explored to overcome challenges such as metabolic liabilities associated with halogenated aromatics or to explore alternative interactions with the target protein. Common bioisosteric replacements for the phenyl ring include other aromatic systems like pyridine, pyrimidine, or thiophene (B33073) rings. Each of these introduces different electronic distributions and potential hydrogen bonding interactions. For the chloro-substituent, bioisosteres can include trifluoromethyl (CF3), methyl (CH3), or cyano (CN) groups, which can mimic the steric bulk and electronic effects of the chlorine atom to varying degrees.

The following table summarizes potential bioisosteric replacements for the thietane and 4-chlorophenyl moieties of this compound, along with the rationale for their consideration.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Thietane | Oxetane | Modulate polarity and solubility nih.gov |

| Cyclobutane | Remove heteroatom to increase lipophilicity | |

| Pyrrolidine | Introduce a hydrogen bond donor/acceptor | |

| Tetrahydrothiophene | Increase ring size to alter conformation | |

| 4-Chlorophenyl | 4-Fluorophenyl | Reduce potential for metabolic dehalogenation |

| 4-Trifluoromethylphenyl | Mimic steric and electronic properties of chlorine | |

| Pyridin-4-yl | Introduce a hydrogen bond acceptor and alter electronics | |

| Thiophen-2-yl | Alter aromaticity and potential for pi-stacking interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies can provide valuable insights for lead optimization by predicting the activity of novel, unsynthesized analogs.

A typical QSAR study involves the generation of a dataset of compounds with measured biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.

Key Molecular Descriptors for QSAR of this compound Derivatives:

Electronic Descriptors: These describe the electronic properties of the molecule. For the 4-chlorophenyl ring, descriptors such as Hammett constants (σ) for different substituents can quantify their electron-withdrawing or -donating nature. The partial charges on the thietane sulfur and the amine nitrogen are also important electronic descriptors.

Hydrophobic Descriptors: These quantify the lipophilicity of the compounds. The partition coefficient (logP) or distribution coefficient (logD) are the most common descriptors for hydrophobicity and are crucial for understanding how a compound might interact with a biological membrane or a hydrophobic pocket in a protein.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. This model takes the form of an equation that relates the descriptors to the biological activity.

Example of a hypothetical QSAR equation:

log(1/IC50) = β0 + β1σ + β2MR + β3*logP + ...

In this equation, IC50 represents the concentration of the compound required to inhibit a biological process by 50%. The coefficients (β) indicate the contribution of each descriptor to the activity. A positive coefficient suggests that an increase in the value of that descriptor leads to an increase in activity, while a negative coefficient indicates the opposite.

The predictive power of the QSAR model is validated using internal and external sets of compounds. A validated QSAR model can then be used to virtually screen a library of designed analogs of this compound, prioritizing the synthesis of those predicted to have the highest activity. This approach can significantly accelerate the drug discovery process by focusing synthetic efforts on the most promising candidates. While specific QSAR models for this compound are not publicly available, the principles of QSAR are widely applied in the optimization of similar lead compounds in medicinal chemistry. researchgate.netnih.gov

Future Directions and Research Perspectives for N 4 Chlorophenyl Thietan 3 Amine

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to enabling extensive research on N-(4-chlorophenyl)thietan-3-amine. While specific literature on its synthesis is sparse, future research could explore several promising strategies based on established methods for constructing thietane (B1214591) rings and forming C-N bonds.

One potential pathway is the reductive amination of thietan-3-one (B1315229) . This approach would involve the reaction of the readily available thietan-3-one with 4-chloroaniline (B138754) in the presence of a reducing agent. A variety of reducing agents could be investigated, from common hydrides like sodium triacetoxyborohydride, which is known for its mildness and selectivity in reductive aminations, to catalytic hydrogenation methods. organic-chemistry.org The optimization of reaction conditions, such as solvent, temperature, and pH, would be crucial to maximize the yield and purity of this compound.

Another viable route is the nucleophilic substitution of a 3-halothietane . This method would start with a thietane ring bearing a leaving group, such as a bromine or chlorine atom, at the 3-position. The reaction of this intermediate with 4-chloroaniline would proceed via nucleophilic substitution to form the desired amine. The efficiency of this reaction could be enhanced by exploring different bases and solvent systems to facilitate the substitution process.

Furthermore, innovative methods for the synthesis of the thietane ring itself could be adapted. For instance, the cyclization of 1,3-difunctionalized propane (B168953) derivatives remains a cornerstone of thietane synthesis. nih.gov Research into novel starting materials and cyclization catalysts could lead to more efficient and scalable syntheses of the this compound scaffold. A recent review highlights various modern strategies for producing 3-aminothietane derivatives, which could be adapted for this specific compound. researchgate.net

| Potential Synthetic Pathway | Key Reactants | Potential Advantages |

| Reductive Amination | Thietan-3-one, 4-chloroaniline | Readily available starting materials, mild reaction conditions. organic-chemistry.org |

| Nucleophilic Substitution | 3-Halothietane, 4-chloroaniline | Direct formation of the C-N bond. |

| Novel Cyclization Strategies | 1,3-difunctionalized propane derivatives | Potential for high-yield and scalable synthesis. nih.gov |

Advanced Computational Studies for Target Identification and Optimization

Computational methods are indispensable in modern drug discovery for predicting the biological targets of a compound and optimizing its structure for enhanced activity. For this compound, a range of computational studies could be employed to elucidate its potential mechanisms of action.

Molecular docking simulations could be performed to screen this compound against a library of known protein targets. This would involve generating a 3D model of the compound and computationally "docking" it into the binding sites of various proteins to predict binding affinities and modes. This could help to identify potential biological targets and guide further experimental validation.

Pharmacophore modeling can be used to identify the key structural features of this compound that are essential for its biological activity. By comparing its structure to other known active compounds, a pharmacophore model can be developed, which can then be used to search for other compounds with similar activity or to design new, more potent analogues.

Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic properties of the molecule, such as its molecular orbital energies and charge distribution. This information is valuable for understanding its reactivity and how it might interact with biological targets at a subatomic level.

Broadening the Scope of Biological Screening

Given the limited publicly available data on the biological activity of this compound, a comprehensive screening against a wide array of biological targets is a critical future direction. The structural motifs present in the molecule suggest several areas of potential therapeutic relevance.

The 4-chlorophenyl group is a common feature in many anticancer agents. Therefore, screening this compound against a panel of cancer cell lines is a logical first step. Assays to determine its effects on cell proliferation, apoptosis, and other cancer-related pathways would be highly informative.

The thietane ring is present in some compounds with antimicrobial properties. Consequently, evaluating the activity of this compound against a range of bacterial and fungal pathogens could uncover potential applications as an anti-infective agent.

Furthermore, given the prevalence of the N-phenylamine scaffold in compounds targeting the central nervous system (CNS), screening for activity against CNS targets, such as neurotransmitter receptors and transporters, could also be a fruitful area of investigation.

Development of Targeted Analogues based on SAR Insights

Once initial biological activity is identified, the next step is to synthesize and evaluate a series of analogues to develop a Structure-Activity Relationship (SAR). This involves systematically modifying the structure of this compound and assessing how these changes affect its biological activity.

Key modifications could include:

Substitution on the phenyl ring: Replacing the chlorine atom with other halogens (fluorine, bromine), alkyl groups, or electron-donating/withdrawing groups to probe the electronic and steric requirements for activity.

Modification of the thietane ring: Introducing substituents on the thietane ring to explore the impact on conformation and binding.

Alteration of the amine linker: Investigating the importance of the amine group by, for example, converting it to an amide or other functional groups.

The data from these SAR studies would be crucial for designing more potent and selective analogues with improved pharmacokinetic and pharmacodynamic properties.

| Structural Modification | Rationale | Example Analogue |

| Phenyl Ring Substitution | To probe electronic and steric effects on activity. | N-(4-fluorophenyl)thietan-3-amine |

| Thietane Ring Modification | To investigate the impact of ring conformation. | N-(4-chlorophenyl)-2-methylthietan-3-amine |

| Amine Linker Alteration | To assess the importance of the amine for binding. | N-(4-chlorophenyl)thietan-3-yl)acetamide |

Integration with Chemoinformatics and Artificial Intelligence for Drug Discovery

The fields of chemoinformatics and artificial intelligence (AI) offer powerful tools to accelerate the drug discovery process. For this compound, these technologies can be leveraged in several ways.

Chemoinformatics databases can be mined to identify other compounds with similar structural features and known biological activities, providing clues to the potential targets of this compound.

Machine learning models , a subset of AI, can be trained on existing SAR data to predict the activity of new, unsynthesized analogues. This can help to prioritize the synthesis of the most promising compounds, saving time and resources. These models can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, further aiding in the selection of drug candidates.

De novo drug design algorithms can use the structural information from this compound as a starting point to generate novel molecular structures with potentially improved properties. These algorithms can explore a vast chemical space to identify new and promising drug candidates.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(4-chlorophenyl)thietan-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution of thietane derivatives with 4-chloroaniline. Key steps include:

- Thietane ring activation : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilicity.

- Amine coupling : Controlled temperature (0–5°C) to minimize side reactions like over-alkylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Optimization : Reaction monitoring via TLC or HPLC-MS ensures intermediate stability. Yield improvements (up to 70%) are reported under inert atmospheres (N₂/Ar) .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for 4-chlorophenyl; thietane ring protons at δ 3.8–4.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 212.05) .

- X-ray crystallography : For absolute conformation analysis, particularly to resolve thietane ring puckering and dihedral angles .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Prioritize target-agnostic assays:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme inhibition : Fluorometric assays for acetylcholinesterase or monoamine oxidase inhibition, given structural similarities to bioactive thiazole/amine derivatives .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with neurological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine transporters. Focus on the thietane ring’s conformational flexibility and 4-chlorophenyl’s hydrophobic interactions .

- MD simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100-ns trajectories .

- Pharmacophore mapping : Identify critical features (e.g., amine group for H-bonding, chloro substituent for lipophilicity) using tools like Phase .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Assay standardization : Validate protocols using positive controls (e.g., chlorpromazine for neuroactivity) and replicate under identical conditions (pH, temperature) .

- Metabolite profiling : LC-HRMS to detect degradation products or reactive intermediates that may confound results .

- Orthogonal assays : Confirm antimicrobial activity via both agar diffusion and live-cell imaging (e.g., SYTOX Green uptake) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups on the phenyl ring to modulate lipophilicity and target affinity .

- Ring modification : Replace thietane with azetidine or oxetane to assess ring size/heteroatom impact on bioavailability .

- Bioisosteric replacement : Substitute the chloro group with bioisosteres like trifluoromethyl or cyano to enhance metabolic stability .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer :

- Sample preparation : Liquid-liquid extraction (LLE) with dichloromethane or SPE cartridges (C18) to isolate the compound from plasma/tissue homogenates .

- Detection : UPLC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity (LOQ < 1 ng/mL). Use deuterated internal standards (e.g., D₄-4-chlorophenyl) to correct for matrix effects .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to in vivo studies of this compound?

- Answer : Follow ARRIVE 2.0 guidelines for preclinical trials. Prioritize in vitro models (e.g., primary neurons, organoids) to minimize animal use. For rodent studies, obtain IACUC approval and monitor neurobehavioral endpoints (e.g., open-field tests) to assess toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.